![molecular formula C13H21O4- B14285436 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate CAS No. 138751-95-8](/img/structure/B14285436.png)
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate is an organic compound with the molecular formula C13H21O4. It is also known by its IUPAC name, 3-(Isopropoxycarbonyl)-4-nonenoate . This compound is characterized by the presence of an ester functional group and a double bond within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate typically involves esterification reactions. One common method is the reaction between 4-nonenoic acid and isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate involves the hydrolysis of the ester bond. This hydrolysis can be catalyzed by esterases, leading to the formation of 4-nonenoic acid and isopropanol. The molecular targets and pathways involved in this process include the active sites of esterase enzymes, which facilitate the cleavage of the ester bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methoxycarbonyl)non-4-enoate: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Ethoxycarbonyl)non-4-enoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate is unique due to its specific ester linkage and the presence of a double bond, which imparts distinct reactivity and properties compared to its analogs. The isopropoxy group provides steric hindrance, affecting the compound’s reactivity in substitution reactions .
Propriétés
Numéro CAS |
138751-95-8 |
|---|---|
Formule moléculaire |
C13H21O4- |
Poids moléculaire |
241.30 g/mol |
Nom IUPAC |
3-propan-2-yloxycarbonylnon-4-enoate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-11(9-12(14)15)13(16)17-10(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,14,15)/p-1 |
Clé InChI |
IUYQKBMQLMCLBS-UHFFFAOYSA-M |
SMILES canonique |
CCCCC=CC(CC(=O)[O-])C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
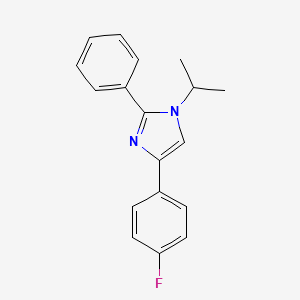
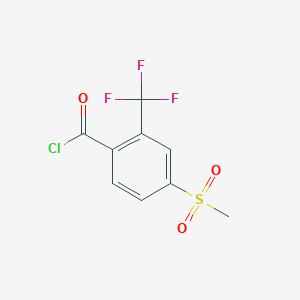
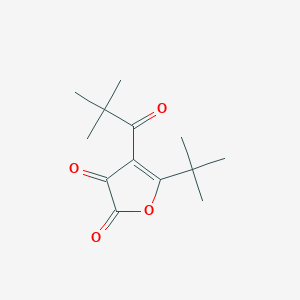
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

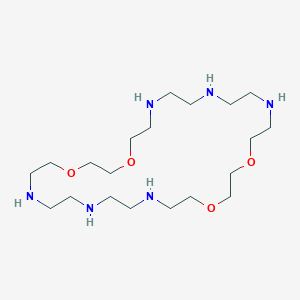
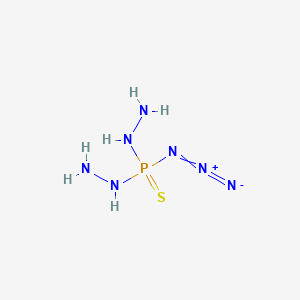
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)


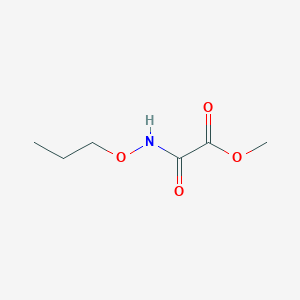
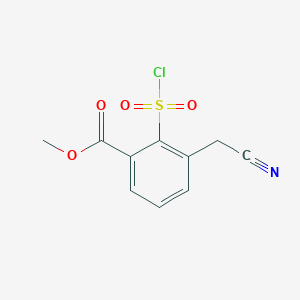
dimethylsilane](/img/structure/B14285437.png)
